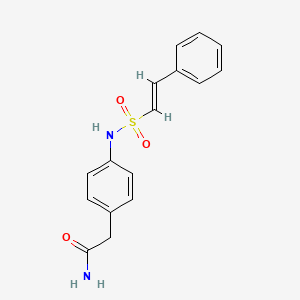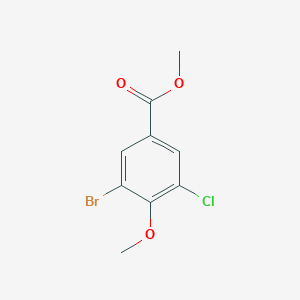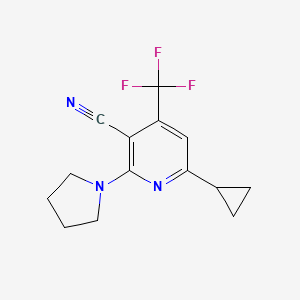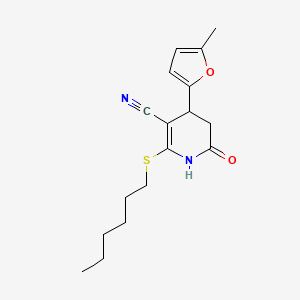![molecular formula C16H19N3O2 B2447425 2-(4-methoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide CAS No. 1210394-93-6](/img/structure/B2447425.png)
2-(4-methoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential
A study focused on the computational and pharmacological evaluation of heterocyclic novel derivatives, including 1,3,4-oxadiazole and pyrazole derivatives, highlighted their potential for toxicity assessment, tumor inhibition, and their analgesic and anti-inflammatory actions. Compounds in this research showed moderate inhibitory effects in various assays, indicating their potential use in developing treatments for inflammation and pain, as well as in cancer research. Notably, compounds with pyrazole components showed antioxidant potential and significant potency in toxicity assessment and tumor inhibition, illustrating the importance of this structural motif in medicinal chemistry (Faheem, 2018).
Coordination Chemistry and Antioxidant Activity
Another study presented the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes were analyzed for their solid-state structures and hydrogen bonding, impacting the self-assembly process. Additionally, their significant antioxidant activity highlights the application of such compounds in developing antioxidant agents, which could be valuable in treating oxidative stress-related diseases (Chkirate et al., 2019).
Anticancer and Antiviral Activities
Research into pyrazoline-substituted 4-thiazolidinones has shown that these compounds possess selective inhibition against leukemia cell lines and demonstrate high activity against specific viral strains. This suggests that derivatives of pyrazole and acetamide may hold promise in developing new antiviral and anticancer therapies, illustrating the compound's relevance in drug discovery (Havrylyuk et al., 2013).
Antimicrobial Applications
A study on the synthesis of heterocyclic compounds incorporating sulfamoyl moiety, including thiazole, pyridone, pyrazole, and other derivatives, indicated these compounds' potential as antimicrobial agents. The research demonstrated promising results against bacterial and fungal strains, highlighting the relevance of such chemical structures in developing new antimicrobials (Darwish et al., 2014).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19-16(13-4-3-5-14(13)18-19)17-15(20)10-11-6-8-12(21-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIMRCNWSJUKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)

![(E)-4-(((3-(1H-imidazol-1-yl)propyl)amino)methylene)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-1H-pyrazol-5(4H)-one](/img/structure/B2447347.png)

![4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2447350.png)
![3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2447352.png)
![N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2447353.png)
![(3-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2447354.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2447358.png)
![1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2447359.png)


![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2447364.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide](/img/structure/B2447365.png)